molecular formula C9H8N2O2 B14405293 2H-1,4-Benzoxazin-2-one, 7-amino-3-methyl- CAS No. 86522-40-9

2H-1,4-Benzoxazin-2-one, 7-amino-3-methyl-

Cat. No.: B14405293
CAS No.: 86522-40-9
M. Wt: 176.17 g/mol
InChI Key: PJVHXBVMVMQIDU-UHFFFAOYSA-N
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Description

2H-1,4-Benzoxazin-2-one, 7-amino-3-methyl- is a heterocyclic compound with the molecular formula C9H10N2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzoxazin-2-one, 7-amino-3-methyl- typically involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous sodium bicarbonate . The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzoxazin-2-one, 7-amino-3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

2H-1,4-Benzoxazin-2-one, 7-amino-3-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-1,4-Benzoxazin-2-one, 7-amino-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1,4-Benzoxazin-2-one, 7-amino-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds .

Properties

CAS No.

86522-40-9

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

7-amino-3-methyl-1,4-benzoxazin-2-one

InChI

InChI=1S/C9H8N2O2/c1-5-9(12)13-8-4-6(10)2-3-7(8)11-5/h2-4H,10H2,1H3

InChI Key

PJVHXBVMVMQIDU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)N)OC1=O

Origin of Product

United States

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